5-Cyclopropoxy-6-methoxypyridin-3-amine
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Overview
Description
5-Cyclopropoxy-6-methoxypyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol It is characterized by a pyridine ring substituted with cyclopropoxy and methoxy groups at positions 5 and 6, respectively, and an amine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-methoxypyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridin-3-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Cyclopropoxy-6-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
6-Methoxypyridin-3-amine: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropyl-6-methoxypyridin-3-amine: Similar structure but with a cyclopropyl group instead of cyclopropoxy.
Uniqueness: 5-Cyclopropoxy-6-methoxypyridin-3-amine is unique due to the presence of both cyclopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
DMXWRAVKQCLAPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)N)OC2CC2 |
Origin of Product |
United States |
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